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molecular formula C22H25N3O B1671937 Indoramin CAS No. 26844-12-2

Indoramin

Cat. No. B1671937
M. Wt: 347.5 g/mol
InChI Key: JXZZEXZZKAWDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04162252

Procedure details

A suspension of 4-benzamido-1-[2-(3-indolyl)ethyl]-pyridinium bromide (7.3 kg.) and sodium borohydride (2.5 kg.) in isopropanol (57 kg.) was stirred and refluxed for 6 hours. The reaction mixture was cooled to 25° and diluted with water. The product was separated by filtration and washed with aqueous methanol then with water and finally with methanol, and dried to give 4.45 kg. of the crude title compound. This was purified by dissolving in dimethylformamide (21 kg.) at 50°-60° and slowly adding water (22 kg.). After cooling, the product was separated by filtration, washed with water then with methanol, and dried to give 3.9 kg. of the title compound (65% yield).
Name
4-benzamido-1-[2-(3-indolyl)ethyl]-pyridinium bromide
Quantity
7.3 kg
Type
reactant
Reaction Step One
Quantity
2.5 kg
Type
reactant
Reaction Step One
Quantity
57 kg
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br-].[C:2]([NH:10][C:11]1[CH:16]=[CH:15][N+:14]([CH2:17][CH2:18][C:19]2[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[NH:21][CH:20]=2)=[CH:13][CH:12]=1)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[BH4-].[Na+]>C(O)(C)C.O>[C:2]([NH:10][CH:11]1[CH2:12][CH2:13][N:14]([CH2:17][CH2:18][C:19]2[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[NH:21][CH:20]=2)[CH2:15][CH2:16]1)(=[O:9])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,2.3|

Inputs

Step One
Name
4-benzamido-1-[2-(3-indolyl)ethyl]-pyridinium bromide
Quantity
7.3 kg
Type
reactant
Smiles
[Br-].C(C1=CC=CC=C1)(=O)NC1=CC=[N+](C=C1)CCC1=CNC2=CC=CC=C12
Name
Quantity
2.5 kg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
57 kg
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 25°
CUSTOM
Type
CUSTOM
Details
The product was separated by filtration
WASH
Type
WASH
Details
washed with aqueous methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water and finally with methanol, and dried
CUSTOM
Type
CUSTOM
Details
to give 4.45 kg

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC1CCN(CC1)CCC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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